molecular formula C7H3Cl2IO3 B14475169 3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one CAS No. 66380-81-2

3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one

Cat. No.: B14475169
CAS No.: 66380-81-2
M. Wt: 332.90 g/mol
InChI Key: BZLAKPWEYYTOBO-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furan ring substituted with chlorine atoms and an iodopropynyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one typically involves the reaction of 3-iodoprop-2-yn-1-ol with a chlorinated furan derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The furan ring and iodopropynyl group can participate in oxidation and reduction reactions.

    Coupling Reactions: The iodopropynyl group can undergo coupling reactions with other alkynes or alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Coupling: Palladium catalysts in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted furan derivative.

Scientific Research Applications

3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The iodopropynyl group can participate in covalent bonding with target molecules, leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Iodoprop-2-yn-1-yl butylcarbamate: Shares the iodopropynyl group but differs in the rest of the structure.

    3,4-Dichlorofuran: Similar furan ring with chlorine substitutions but lacks the iodopropynyl group.

Uniqueness

3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one is unique due to the combination of its chlorinated furan ring and iodopropynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

66380-81-2

Molecular Formula

C7H3Cl2IO3

Molecular Weight

332.90 g/mol

IUPAC Name

3,4-dichloro-2-(3-iodoprop-2-ynoxy)-2H-furan-5-one

InChI

InChI=1S/C7H3Cl2IO3/c8-4-5(9)7(13-6(4)11)12-3-1-2-10/h7H,3H2

InChI Key

BZLAKPWEYYTOBO-UHFFFAOYSA-N

Canonical SMILES

C(C#CI)OC1C(=C(C(=O)O1)Cl)Cl

Origin of Product

United States

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